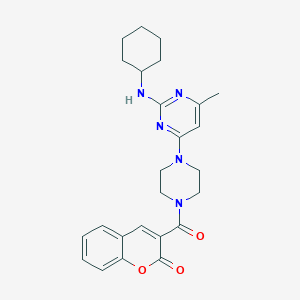

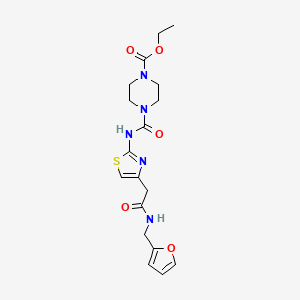

![molecular formula C15H8F3N5S B2615454 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-54-5](/img/structure/B2615454.png)

4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have been found to exhibit cytotoxicity at certain concentrations and some compounds in this class have shown promising antiviral activity .

Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Molecular Structure Analysis

Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . To increase the bioactivity of [1,2,4]triazolo [4,3- a ]quinoxaline as antiviral agents, a thioamide group is another structural modification that was achieved .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been studied extensively . The reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent affords [1,2,4]-triazolo[4,3-a]quinoxaline .科学的研究の応用

Synthesis and Chemical Properties

4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a compound of interest in the synthesis of novel chemical entities. Kathrotiya and Naliapara (2015) reported the synthesis of a novel class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, highlighting the method's high yield, broad substrate scope, and efficiency. This chemical scaffold's adaptability underscores its value in creating diverse chemical libraries for further pharmacological testing (Kathrotiya & Naliapara, 2015).

Antiviral and Antimicrobial Activities

Henen et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives to explore their potential as antiviral and antimicrobial agents. Their findings suggest some compounds exhibit promising antiviral activity and in vitro antimicrobial efficacy against pathogenic organisms, underscoring the compound's potential in developing new antimicrobial and antiviral therapies (Henen et al., 2011).

Antitubercular Agents

In the quest for novel antitubercular compounds, Sekhar, Rao, and Kumar (2011) developed a series of 1,2,4-triazolo[4,3-a]quinoxalines. Utilizing solvent-free conditions for organic reactions, they identified compounds with significant antitubercular activity, highlighting the compound's role in combating tuberculosis (Sekhar, Rao, & Kumar, 2011).

Antiproliferative and Anticancer Activities

The search for novel anticancer agents led to the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives with potential antiproliferative effects. Studies by El-Gohary (2013) demonstrated that some derivatives exhibit broad-spectrum antitumor activity, indicating the compound's utility in developing new cancer therapies (El-Gohary, 2013).

作用機序

While the exact mechanism of action for “4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” is not specified, it’s known that quinoxaline derivatives have been used as antiviral agents . They have also been found to reduce immobility in Porsolt’s behavioral despair model in rats upon acute administration, suggesting potential as novel and rapid-acting antidepressant agents .

将来の方向性

The discrepancy between the good in vitro activities and poor in vivo activities of these compounds indicates that optimization of their pharmacokinetic properties may yield compounds with greater bioavailabilities and better antischistosomiasis activities in vivo . This new series of compounds may serve as a starting point for future antimalarial drug discovery programs .

特性

IUPAC Name |

4-pyridin-2-ylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N5S/c16-15(17,18)14-22-21-12-13(24-11-7-3-4-8-19-11)20-9-5-1-2-6-10(9)23(12)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJPEAFWENMSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C(F)(F)F)SC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

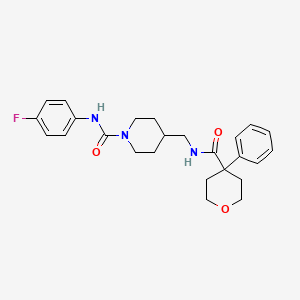

![5-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2615374.png)

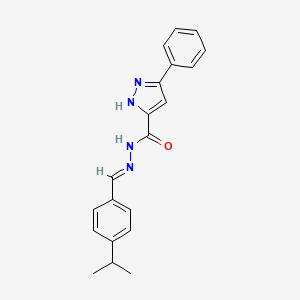

![5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B2615375.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2615376.png)

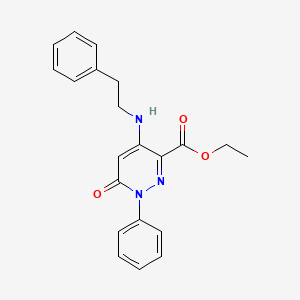

![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)

![2,2,2-trifluoroethyl N-{2-[(cyanomethyl)(cyclopropyl)carbamoyl]ethyl}carbamate](/img/structure/B2615387.png)

![4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2615392.png)